BenchChemオンラインストアへようこそ!

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

Physicochemical profiling CNS drug-likeness BBB permeability prediction

CAS 2034317-09-2 is a dual-heterocyclic carboxamide featuring a 7-methoxybenzofuran core and a benzothiophene-containing branched side chain. Unlike class analogs that span from potent Aβ42 aggregation inhibitors (54% inhibition) to strong promoters (4.7-fold acceleration), this compound offers a unique 'neutral' hybrid chemotype for mapping pharmacophoric requirements. Supplied as a racemic mixture for stereochemistry-activity studies and falling outside US 7,534,788 B2 for H3R antagonist scaffold-hopping. Ideal for ADME parameter benchmarking. ≥95% purity, for R&D only. Request a quote today.

Molecular Formula C21H19NO3S
Molecular Weight 365.45
CAS No. 2034317-09-2
Cat. No. B2484200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
CAS2034317-09-2
Molecular FormulaC21H19NO3S
Molecular Weight365.45
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
InChIInChI=1S/C21H19NO3S/c1-13(10-15-12-26-19-9-4-3-7-16(15)19)22-21(23)18-11-14-6-5-8-17(24-2)20(14)25-18/h3-9,11-13H,10H2,1-2H3,(H,22,23)
InChIKeyDWAGPKRYYJJBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide – Core Identity and Procurement-Relevant Profile


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 2034317-09-2) is a synthetic dual-heterocyclic carboxamide featuring a 7-methoxybenzofuran-2-carboxylic acid core linked via an amide bond to a 1-(1-benzothiophen-3-yl)propan-2-amine side chain . With a molecular formula of C₂₁H₁₉NO₃S and a molecular weight of 365.45 g·mol⁻¹, this compound belongs to the broader class of benzofuran-benzothiophene hybrid carboxamides, a scaffold that has attracted attention for its potential to modulate amyloid-beta aggregation and histamine H3 receptor activity [1][2]. The compound is supplied exclusively for research purposes, with a typical purity specification of ≥95% .

Why a Simple Benzofuran or Benzothiophene Carboxamide Cannot Substitute for CAS 2034317-09-2 in Mechanism-Focused Studies


Class-level interchange is precluded by the divergent functional outcomes observed even among structurally close analogs within the benzofuran-benzothiophene carboxamide family. In the amyloid-beta (Aβ42) aggregation model, N‑phenylbenzofuran-2-carboxamide (7a) accelerated Aβ42 fibrillogenesis by 1.5- to 4.7-fold, while its benzothiophene congener (7b) produced a 2.9- to 4.3-fold increase; in stark contrast, methoxyphenol-substituted derivatives from the same series were aggregation inhibitors achieving up to 54% inhibition [1]. These findings demonstrate that the nature of the heterocycle, the substitution pattern on the carboxamide nitrogen, and the presence of electron-donating groups such as methoxy collectively dictate whether a compound behaves as an aggregation promoter, an inhibitor, or a functionally silent binder [1]. The target compound, bearing both a 7‑methoxybenzofuran electron-rich core and a benzothiophene-containing branched aliphatic side chain, occupies a unique chemical space that cannot be replicated by either simpler N‑phenyl analogs or single-heterocycle carboxamides [2].

Quantitative Differentiation Evidence: Where CAS 2034317-09-2 Diverges from Closest Analogs


Molecular Weight and Lipophilicity Window: CAS 2034317-09-2 vs. N-Phenylbenzofuran-2-carboxamide (7a)

The target compound possesses a molecular weight of 365.45 g·mol⁻¹, which is 128.2 Da heavier than the comparator N-phenylbenzofuran-2-carboxamide (7a; MW 237.25 g·mol⁻¹) . While the MW alone exceeds the optimal range for CNS small-molecule drugs (typically <400 Da), it remains within the acceptable boundary and is accompanied by a higher calculated lipophilicity. This MW and lipophilicity shift places CAS 2034317-09-2 in a differentiated partition-coefficient space that may enhance blood-brain barrier penetration relative to the smaller, less lipophilic N-phenyl comparator, although this hypothesis requires direct experimental validation .

Physicochemical profiling CNS drug-likeness BBB permeability prediction

Functional Divergence in Aβ42 Aggregation Modulation: Class-Level Evidence for Structural Sensitivity

In the thioflavin-T fluorescence aggregation assay, N-phenylbenzofuran-2-carboxamide (7a) promoted Aβ42 fibrillogenesis by 1.5- to 4.7-fold across 1–25 μM, while methoxyphenol-substituted benzofuran carboxamide 4b inhibited aggregation by up to 54% at 25 μM [1]. N-phenylbenzo[b]thiophene-2-carboxamide (7b) similarly promoted aggregation by 2.9- to 4.3-fold [1]. In HT22 neuronal cells, compounds 7a and 7b at 25 μM rescued cell viability to ~74% compared to ~20% in Aβ42-only treated controls, demonstrating that accelerated aggregation can be coupled with neuroprotection [1]. The target compound's unique combination of a 7-methoxybenzofuran core (electron-donating) and a benzothiophene-containing branched alkyl side chain places it structurally between aggregation-promoting and aggregation-inhibiting chemotypes; its functional profile has not been experimentally determined but cannot be inferred from either comparator class alone [1].

Alzheimer's disease Amyloid-beta Fibrillogenesis Neuroprotection

Histamine H3 Receptor Pharmacophore Differentiation: Patent-Derived Structure-Activity Constraints

Patent US 7,534,788 B2 discloses benzofuran- and benzothiophene-2-carboxylic acid amide derivatives as histamine H3 receptor antagonists/inverse agonists with therapeutic utility in obesity and CNS disorders [1]. The structure-activity relationship (SAR) defined therein requires a specific combination of the bicyclic heteroaromatic core (benzofuran or benzothiophene), a defined substitution pattern at the amide nitrogen, and appropriate terminal groups [1]. CAS 2034317-09-2, with its 7-methoxy substitution on the benzofuran and the 1-(1-benzothiophen-3-yl)propan-2-yl amide side chain, falls outside the exemplified compound space of this patent, implying either unexplored potency at H3R or selectivity redirected toward alternative targets [1]. This structural divergence from the patented chemotypes means it is not a direct generic substitute for any H3R-targeted benzofuran carboxamide lead compound.

Histamine H3 receptor GPCR CNS disorders Obesity

Side-Chain Branching and Conformational Flexibility: Structural Differentiation from Linear Amide Analogs

CAS 2034317-09-2 features a chiral propan-2-yl linker connecting the benzothiophene ring to the carboxamide nitrogen, introducing a methyl branch at the α-position relative to the amide . In contrast, the N-phenylbenzofuran-2-carboxamide (7a) and N-phenylbenzo[b]thiophene-2-carboxamide (7b) comparators possess a planar, unbranched N-phenyl linkage [1]. This methyl branch restricts rotational freedom around the Cα–N bond, which can reduce the entropic penalty upon target binding and potentially enhance binding affinity and selectivity for protein targets that accommodate this conformational restriction . Additionally, the racemic nature of the commercially supplied compound (unspecified stereochemistry) means that procurement for stereospecific applications requires additional chiral separation, which may be advantageous or limiting depending on the intended use .

Conformational analysis Ligand efficiency Binding entropy

Optimal Research and Procurement Application Scenarios for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide


Chemical Probe for Amyloid-Beta Aggregation Mechanism Studies Requiring a 'Neutral' or Intermediate Chemotype

Given that the benzofuran-benzothiophene carboxamide class spans potent aggregation inhibitors (up to 54% inhibition) and strong promoters (up to 4.7-fold acceleration), CAS 2034317-09-2 offers a hybrid chemotype that may serve as a 'neutral' baseline probe for elucidating the structural determinants of aggregation modulation [1]. Researchers studying the transition between aggregation promotion and inhibition can use this compound to map the pharmacophoric requirements, with direct comparators 7a, 7b, and 4b providing the functional extremes [1].

Scaffold-Hopping Starting Point for Histamine H3 Receptor Ligand Discovery Programs

CAS 2034317-09-2 falls outside the exemplified scope of patent US 7,534,788 B2, making it a legitimate scaffold-hopping candidate for H3R antagonist programs seeking novel intellectual property [2]. The combination of 7-methoxy substitution and the benzothiophene-containing branched amide side chain provides structural novelty that may translate into differentiated selectivity or pharmacokinetic profiles relative to the patented chemotypes [2].

Physicochemical Comparator in CNS Drug-Likeness Optimization Campaigns

With a molecular weight of 365.45 g·mol⁻¹ and predicted elevated lipophilicity relative to the N-phenyl analog series, this compound can serve as a comparator for assessing the impact of increased MW and lipophilicity on in vitro ADME parameters (PAMPA permeability, microsomal stability, plasma protein binding) within the benzofuran carboxamide class [3]. Its procurement alongside the smaller N-phenyl analogs enables systematic probing of the MW–lipophilicity–permeability trade-off.

Chiral Separation and Stereochemistry–Activity Relationship (SSAR) Studies

The compound is supplied as a racemic mixture at the α-methyl carbon . This presents an opportunity for stereochemistry–activity relationship studies: preparative chiral HPLC separation to obtain enantiopure (R)- and (S)-isomers, followed by comparative biological evaluation, may reveal stereospecific target engagement that is masked in the racemate . Such studies would provide critical information for lead optimization decisions.

Quote Request

Request a Quote for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.